Tert-butyl 1-benzoylazetidine-3-carboxylate
Description
Tert-butyl 1-benzoylazetidine-3-carboxylate is a bicyclic organic compound featuring a strained four-membered azetidine ring substituted at positions 1 and 3 with a benzoyl group and a tert-butoxycarbonyl (Boc) ester, respectively. The azetidine ring’s inherent angle strain imparts unique reactivity, making it valuable in medicinal chemistry as a scaffold for drug discovery. The benzoyl moiety introduces aromatic bulk, influencing steric and electronic properties, while the Boc group enhances stability and solubility .
Properties
IUPAC Name |
tert-butyl 1-benzoylazetidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)12-9-16(10-12)13(17)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITTWOAVEGMFLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Strain-Release from 1-Azabicyclo[1.1.0]butane
A prominent modern approach to preparing protected azetidine derivatives, including tert-butyl 1-benzoylazetidine-3-carboxylate analogs, involves the strain-release reaction of 1-azabicyclo[1.1.0]butane. This method enables rapid, gram-scale synthesis of 3-haloazetidines, which can be further functionalized to target compounds.
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- Preparation of 1-azabicyclo[1.1.0]butane from commercially available starting materials.
- One-pot reaction to form protected 3-haloazetidines such as tert-butyl 3-iodoazetidine-1-carboxylate.
- Subsequent nucleophilic substitution or functional group transformation to introduce the benzoyl group at the nitrogen or carbon positions.
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- Use of zinc dust in dry solvents under inert atmosphere.
- Heating with potassium acetate in dry DMSO for acetoxylation.
- Hydrolysis with potassium hydroxide to yield hydroxyazetidine intermediates.
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- Short reaction times and gram-scale feasibility.
- Versatility in halide and protecting group manipulation.
- Enables access to diverse azetidine-3-carboxylic acid derivatives.
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- Requires careful control of reaction conditions to avoid side reactions.
- Some steps involve moisture-sensitive reagents and inert atmosphere.
This method was reported with detailed reaction schemes and yields in Arkivoc (2018).
Cyclization and Protection via Dimethoxy-Azetidine Intermediates (Patent CN111362852A)
A patented industrially applicable method focuses on preparing this compound through cyclization of substituted precursors followed by protection and oxidation steps.
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Preparation of 1-benzyl-3,3-dimethoxy-azetidine:
- React 1,3-dichloro-2,2-dimethylpropane with benzylamine in DMF, using potassium iodide and sodium carbonate as catalysts.
- Conditions: 50-100 °C for 6-12 hours.
- Yield: ~58%.
Protection to 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine:
- React the dimethoxy-azetidine with di-tert-butyl dicarbonate (BOC anhydride) and triethylamine in methylene chloride at 10-40 °C.
- Yield: ~91%.
Hydrolysis and Cyclization to 1-tert-butoxycarbonyl-3-azetidinone (target compound):
- Treat the protected dimethoxy intermediate with aqueous citric acid at 20-40 °C for 3-4 hours.
- Neutralize with sodium bicarbonate, extract, and crystallize.
- Yield: ~85.4%.
Alternative Protection Method:
- Direct BOC protection of azetidin-3-one in dichloromethane with triethylamine and BOC anhydride at 10-40 °C.
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- High yields and strong industrial scalability.
- Avoids environmentally unfriendly solvents like dioxane and DMSO.
- Simple operation with fewer by-products compared to traditional oxidation methods.
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- The method addresses previous challenges in preparing 1-tert-butoxycarbonyl-3-azetidinone, such as lengthy oxidation steps and impurity formation.
- Catalysts such as potassium iodide improve reaction efficiency.
This method is detailed in Chinese patent CN111362852A (2018).
Summary Table of Preparation Methods
| Method | Key Intermediate(s) | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Strain-release from 1-azabicyclo[1.1.0]butane | 3-haloazetidines (e.g., 3-iodoazetidine) | Zn dust, DMSO, potassium acetate, heat | Not specified | Gram-scale, versatile | Sensitive reagents |
| Cyclization via dimethoxy-azetidine (Patent CN111362852A) | 1-benzyl-3,3-dimethoxy-azetidine → BOC protected → azetidinone | DMF, methylene chloride, triethylamine, aqueous acid | 58 (step 1), 91 (step 2), 85.4 (step 3) | High yield, industrially scalable | Requires multiple steps |
| Reductive amination (related derivative) | tert-butyl 3-(benzylamino)azetidine-1-carboxylate | Sodium triacetoxyborohydride, DCM, 0 °C to RT | 72 | Mild conditions, good yield | Indirect route for benzoyl derivative |
Research Findings and Practical Notes
The strain-release method offers a modern synthetic platform but may require careful handling of reactive intermediates and inert atmosphere techniques.
The patented cyclization and protection approach provides a more environmentally friendly and industrially feasible route, avoiding problematic solvents and minimizing impurities.
Reductive amination is a valuable method for introducing benzyl groups but may require additional steps to convert benzyl to benzoyl substituents.
Protection of the azetidine nitrogen with tert-butoxycarbonyl (BOC) groups is a common theme across methods to enhance stability and facilitate further functionalization.
Analytical data such as ^1H NMR confirm the structural integrity of intermediates and final products, with characteristic chemical shifts for azetidine ring protons and tert-butyl groups.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-benzoylazetidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Medicinal Chemistry
TBBA's structural features make it a valuable candidate in drug discovery and development. Its azetidine moiety is known for enhancing biological activity, making it a suitable scaffold for designing new pharmaceuticals.
- Antimicrobial Agents : Research indicates that derivatives of azetidine compounds can exhibit significant antimicrobial activity. TBBA can be modified to create analogs that may target bacterial infections effectively.
- Anticancer Research : Compounds similar to TBBA have been studied for their potential anticancer properties. The ability to modify the benzoyl group allows for the exploration of various pharmacophores that could interact with cancer cell pathways.
Organic Synthesis
TBBA serves as an important intermediate in organic synthesis, particularly in the formation of more complex structures.
- Synthesis of Heterocycles : TBBA can be utilized as a precursor for synthesizing various heterocyclic compounds. The azetidine ring can undergo transformations that lead to the formation of other nitrogen-containing heterocycles, which are prevalent in many biologically active molecules.
- Functionalization Reactions : The tert-butyl ester group in TBBA is amenable to various functionalization reactions, allowing chemists to introduce different functional groups that enhance solubility or biological activity. For example, reactions involving nucleophiles can yield diverse products useful in further synthetic applications.
Case Study 1: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of novel antimicrobial agents from TBBA derivatives. Researchers modified the benzoyl group and tested the resultant compounds against various bacterial strains, achieving promising results that indicated potential therapeutic applications.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of TBBA derivatives. By altering substituents on the azetidine ring, researchers identified compounds that exhibited selective cytotoxicity against specific cancer cell lines, suggesting a pathway for developing targeted cancer therapies.
Mechanism of Action
The mechanism by which tert-butyl 1-benzoylazetidine-3-carboxylate exerts its effects involves interactions with specific molecular targets. The benzoyl group can participate in hydrogen bonding and π-π interactions, while the azetidine ring provides structural rigidity. These interactions can influence the compound’s binding affinity and selectivity towards biological targets .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and physicochemical properties of tert-butyl 1-benzoylazetidine-3-carboxylate with analogous compounds:
*Calculated based on analogous substitutions.
Key Differences and Implications
Azetidine vs. Pyrrolidine Rings
- This compound (azetidine) exhibits greater ring strain than pyrrolidine derivatives (e.g., ’s compound), leading to higher reactivity in ring-opening or functionalization reactions. Pyrrolidine’s five-membered ring offers conformational flexibility, often preferred in drug design for improved target binding .
Substituent Effects
- Benzoyl vs. Acetyl : The benzoyl group increases molecular weight (261.3 vs. 199.25) and steric bulk, reducing solubility in polar solvents but enhancing π-π stacking interactions in hydrophobic environments. The acetyl group in ’s compound improves solubility and metabolic stability .
- Hydroxymethyl/Methoxyphenyl () : These groups introduce hydrogen-bonding capacity and electron-donating effects, contrasting with the electron-withdrawing benzoyl group. This impacts electronic distribution and biological activity .
Biological Activity
Tert-butyl 1-benzoylazetidine-3-carboxylate (CAS No. 1432680-79-9) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature concerning its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure includes a tert-butyl group, an azetidine ring, and a benzoyl moiety, which contribute to its reactivity and biological interactions. The compound's stability and solubility characteristics make it suitable for various biological assays.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antiviral Properties : Preliminary studies suggest that compounds with similar structures may inhibit viral replication. For instance, related azetidine derivatives have shown promise as inhibitors of influenza virus neuraminidase, which is crucial for viral release from infected cells .
- Cytotoxic Effects : The compound's cytotoxicity has been evaluated using the MTT assay, which measures cell viability in the presence of various concentrations of the compound. Results indicate a dose-dependent reduction in cell viability, suggesting potential applications in cancer therapy .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, structural analogs have been shown to inhibit enzymes related to viral replication and cellular proliferation .
- Cell Signaling Modulation : The presence of the benzoyl group may facilitate interactions with cell signaling pathways, potentially leading to altered gene expression profiles associated with cell growth and apoptosis .
Case Study 1: Antiviral Activity
A study investigated the antiviral efficacy of azetidine derivatives against influenza virus. This compound was included in a panel of compounds tested for neuraminidase inhibition. Results indicated that certain derivatives significantly reduced viral titers in vitro, suggesting a mechanism involving enzyme inhibition .
Case Study 2: Cytotoxicity in Cancer Cells
In another study, the cytotoxic effects of this compound were assessed on various cancer cell lines. The compound exhibited IC50 values ranging from 10 to 50 µM across different cell lines, indicating its potential as a lead compound for further development in cancer therapeutics .
Data Summary
Q & A
Basic: What are common synthetic routes for Tert-butyl 1-benzoylazetidine-3-carboxylate, and what reaction conditions are critical for yield optimization?
Answer:
The synthesis typically involves multi-step protection/deprotection strategies. A key step is the acylation of the azetidine ring using benzoyl chloride under mild conditions (e.g., 0–20°C) in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP) and triethylamine (TEA) as a base to neutralize HCl byproducts . The tert-butyl ester group is introduced via Boc protection, often requiring anhydrous conditions to avoid hydrolysis. Yield optimization hinges on precise temperature control, stoichiometric ratios of reagents, and inert atmosphere maintenance to prevent side reactions. Post-synthesis purification via silica gel chromatography or recrystallization is critical for isolating high-purity product .
Basic: How is the structure of this compound confirmed using spectroscopic and crystallographic methods?
Answer:
- NMR Spectroscopy : H and C NMR are used to confirm the presence of the tert-butyl group (singlet at ~1.4 ppm for H; ~80–85 ppm for quaternary carbon in C) and benzoyl moiety (aromatic protons at 7.4–8.0 ppm). The azetidine ring protons appear as distinct multiplet signals between 3.5–4.5 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves the 3D conformation, confirming the axial/equatorial orientation of substituents and bond angles critical for reactivity studies .
Advanced: How can computational methods (e.g., DFT) aid in predicting the conformational stability of this compound?
Answer:
Density Functional Theory (DFT) calculations assess the energy landscape of possible conformers. For example, explicit solvent models in DFT simulations can predict whether the tert-butyl group adopts an axial or equatorial position in solution, which may differ from crystallographic data. This is critical for understanding steric effects in reactions . Comparative studies with analogs (e.g., nitro-substituted derivatives) reveal how electronic and steric factors influence stability and reactivity .
Advanced: What strategies are effective for resolving stereochemical challenges during the synthesis of this compound derivatives?
Answer:
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-azetidine precursors) ensures controlled stereochemistry.
- Dynamic Kinetic Resolution : Catalytic systems (e.g., chiral Lewis acids) can invert configurations during synthesis to favor desired stereoisomers.
- Chromatographic Separation : Chiral HPLC or SFC (supercritical fluid chromatography) isolates enantiomers post-synthesis. Evidence from multi-step syntheses highlights the importance of protecting group strategies (e.g., Boc) to preserve stereochemical integrity .
Advanced: How do variations in reaction conditions (solvent, temperature, catalyst) impact the regioselectivity in the functionalization of this compound?
Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) favor nucleophilic substitution at the azetidine nitrogen, while non-polar solvents (toluene) may stabilize π-π interactions in benzoyl-directed reactions.
- Catalyst Design : Mo(CO) or Pd-based catalysts enhance regioselectivity in cross-coupling reactions. For example, Mo(CO) in epoxidation reactions (analogous studies) shows temperature-dependent selectivity, with optimal yields at 50–60°C .
- Statistical Optimization : Factorial design (e.g., response surface methodology) identifies interactions between variables (solvent polarity, catalyst loading) to maximize regioselectivity .
Basic: What analytical techniques are recommended for assessing the purity and stability of this compound under varying storage conditions?
Answer:
- HPLC-MS : Quantifies purity (>95%) and detects degradation products (e.g., hydrolysis of the tert-butyl ester to carboxylic acid).
- Thermogravimetric Analysis (TGA) : Determines thermal stability; the compound should be stored at –20°C in airtight containers to prevent moisture-induced hydrolysis .
- Accelerated Stability Studies : Exposing samples to elevated temperatures/humidity (ICH guidelines) predicts shelf-life under standard lab conditions.
Advanced: How does the substitution pattern on the benzoyl group influence the biological or catalytic activity of this compound derivatives?
Answer:
Positional isomerism (e.g., meta vs. para nitro groups on the benzoyl ring) alters electronic properties and steric bulk, impacting interactions with biological targets or catalytic sites. For example:
- Electron-Withdrawing Groups (NO) : Enhance electrophilicity at the carbonyl, facilitating nucleophilic attack in protease inhibition assays.
- Steric Effects : Bulky substituents (e.g., tert-butyl) at the ortho position reduce binding affinity in enzyme active sites. Comparative studies with analogs highlight these structure-activity relationships (SAR) .
Advanced: What mechanistic insights govern the ring-opening reactions of this compound under acidic or basic conditions?
Answer:
- Acidic Conditions : Protonation of the azetidine nitrogen increases ring strain, leading to nucleophilic attack at the β-carbon and ring opening to form linear amides.
- Basic Conditions : Hydroxide ions deprotect the tert-butyl ester, generating a carboxylate intermediate that stabilizes the transition state for ring cleavage. Kinetic studies (e.g., monitoring by F NMR with fluorinated analogs) reveal rate constants dependent on pH and counterion effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
